Adipic acid and heptanoic acid are two important organic compounds with various industrial applications. Adipic acid, also known as hexanedioic acid, is primarily used in the production of nylon and other polymers. Heptanoic acid, or enanthic acid, is utilized in the synthesis of esters and as a flavoring agent. The compound pentek does not appear to be widely recognized in scientific literature, suggesting it may refer to a specific application or proprietary name related to these acids.
The production of adipic acid via KA oil involves multiple steps, including the formation of nitrous acid and subsequent reactions leading to adipic acid formation. For heptanoic acid, methods often focus on optimizing yields through controlled reactions under specific conditions.
These reactions are typically facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.
The mechanisms for both acids involve typical carboxylic acid reactivity:
The pKa values for adipic acid are approximately 4.41 and 5.41, indicating its acidic strength and behavior in solution .
Both acids exhibit typical carboxylic properties such as acidity, reactivity with bases, and ability to form esters.
The predominant industrial synthesis of adipic acid (hexanedioic acid) relies on a two-stage petrochemical oxidation process using cyclohexane as the feedstock. In the first oxidation stage, cyclohexane undergoes liquid-phase air oxidation at 125–165°C and 8–15 atm pressure in the presence of cobalt naphthenate catalysts and metaboric acid (HBO₂). This controlled oxidation yields cyclohexylhydroperoxide (CHHP), which is trapped as a cyclohexylperborate ester. Subsequent hydrolysis liberates a mixture of cyclohexanol and cyclohexanone (KA oil), with the boric acid recovered for reuse [6]. Residual CHHP is decomposed over a fixed-bed cobalt catalyst to augment KA oil yield.
The second oxidation stage involves reacting KA oil with concentrated nitric acid (50-60%) at elevated temperatures (55–90°C) using copper and vanadium catalysts. This highly exothermic reaction requires meticulous temperature control through high nitric acid-to-KA-oil ratios, which act as a thermal sink. The reaction generates nitrogen oxides (NOₓ) as by-products, necessitating catalytic recovery systems to convert them back to nitric acid. Crude adipic acid crystallizes upon cooling, is separated via centrifugation, and purified through recrystallization from water or nitric acid, achieving overall yields of 58–72% [1] [6].
Table 1: Key Process Parameters in Petrochemical Adipic Acid Production
Process Stage | Conditions | Catalysts/Additives | Key Products |
---|---|---|---|
Cyclohexane Oxidation | 125–165°C, 8–15 atm, liquid-phase | Cobalt naphthenate, Metaboric acid | Cyclohexanol, Cyclohexanone |
KA Oil Oxidation | 55–90°C, high [HNO₃] | Copper/Vanadium | Adipic acid, NOₓ by-products |
Purification | Crystallization (0°C), Recrystallization | None | Fiber-grade adipic acid |
Bio-based routes leverage engineered microorganisms to convert renewable sugars into adipic acid, circumventing NOₓ emissions. Gluconobacter oxydans DSM50049 demonstrates exceptional efficiency in oxidizing 1,6-hexanediol—a diol derivable from biomass—directly to adipic acid. Under optimized conditions (pH 5–5.5, 30°C), this strain achieves 100% conversion of 10 g/L 1,6-hexanediol within 30 hours, yielding >99% adipic acid without accumulating intermediates like 6-hydroxyhexanoic acid. Fed-batch strategies further enhance productivity, enabling complete conversion of 30 g/L substrate to 37 g/L adipic acid [4].
Toray Industries pioneered a 100% bio-based process using proprietary microbes to synthesize an adipic acid precursor from inedible biomass sugars. Through genetic recombination and bioinformatics-guided pathway optimization, they enhanced intermediate titers >1,000-fold compared to initial yields. Reverse osmosis membranes concentrate the intermediate, reducing energy consumption by 30% compared to thermal evaporation. This integrated approach eliminates dinitrogen monoxide emissions and aligns with carbon neutrality goals [10].
Lignin depolymerization generates aromatic substrates amenable to enzymatic valorization into adipic acid. Escherichia coli expressing catechol 1,2-dioxygenase (CatA) and muconic acid reductase (MAR) converts catechol to adipic acid via cis,cis-muconate. Notably, CatA from Rhodococcus sp. AN22 exhibits high activity, while MAR from Clostridium acetobutylicum reduces both cis,cis- and cis,trans-muconate isomers. During catalysis, media acidification (pH 4–5) triggers isomerization to cis,trans-muconate, which cells preferentially uptake before MAR reduction [9].
MAR displays substrate promiscuity, enabling adipic acid analog synthesis:
Table 2: Enzymatic Cascade for Adipic Acid Analog Production
Substrate | Key Enzymes | Product | Conversion Efficiency |
---|---|---|---|
Catechol | CatA + MAR | Adipic acid | 235 mg/L in 48 h |
2-Methylcatechol | CatA + MAR | 2-Methyladipic acid | Complete reduction |
3-Methylcatechol | CatA + MAR | Chiral monoreduced diacid | Partial reduction |
Carbonylation offers atom-efficient routes to adipic acid from bio-derived platforms. A novel one-pot, two-step process converts 2-furoic acid (from biomass) to adipic acid with 91.4% yield. First, 2-furoic acid undergoes selective hydrogenation to 2-tetrahydrofuroic acid using a rhodium catalyst in acetic acid/water. Subsequent addition of iodine promoter under CO/H₂ atmospheres enables carbonylation, with 5-iodopentanoic acid identified as the key intermediate [2].
Photocatalytic cascades provide alternative pathways. Corynebacterium glutamicum engineered to produce L-2-aminoadipate (1.02 g/L) from L-lysine couples with photocatalytic deamination. Treated rape pollen (TRP) serves as an efficient photocatalyst, using electron-hole pairs to oxidize L-2-aminoadipate to adipic acid (235 mg/L in 48 h) under light exposure [8].
Traditional KA oil oxidation and emerging bio-/chemocatalytic processes differ significantly in efficiency, environmental impact, and scalability.
Table 3: Comparative Analysis of Adipic Acid Production Routes
Parameter | KA Oil/Nitric Acid [1] [6] | G. oxydans [4] | 2-Furoic Acid Carbonylation [2] | Lignin Catechols [9] |
---|---|---|---|---|
Feedstock | Cyclohexane (petroleum) | 1,6-Hexanediol (bio-based) | 2-Furoic acid (bio-based) | Catechol (lignin-derived) |
Yield | 58–72% | >99% | 91.4% | 22% (from glucose) |
GHG Emissions | High (N₂O, NOₓ) | Negligible | Low | Negligible |
Conditions | High T/P, strong oxidants | Aqueous, 30°C, pH 5–5.5 | Moderate T/P, I₂ promoter | Aqueous, 37°C |
Scalability | Mature (2.6M tons/year) | Pilot-scale | Lab-scale | Lab-scale |
By-product Management | Complex NOₓ recycling | Minimal waste | Iodine recovery | None |
Petrochemical routes offer high volumetric productivity (e.g., 395–410 g crude adipic acid per 500 g cyclohexanol) but incur environmental penalties via NOₓ emissions and energy-intensive conditions [1] [6]. In contrast, microbial processes operate near ambient conditions with high selectivity but face challenges in substrate cost (e.g., 1,6-hexanediol) and product inhibition beyond 40 g/L adipic acid [4]. Carbonylation and enzymatic strategies excel in atom economy but require catalyst recycling and lignin stream standardization, respectively. Toray’s membrane-integrated bio-process demonstrates the strongest commercial potential, bridging fermentation efficiency with chemical engineering pragmatism [10].
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